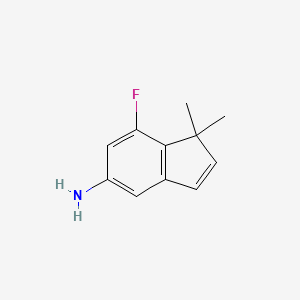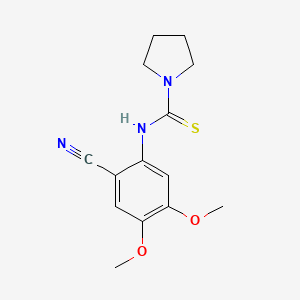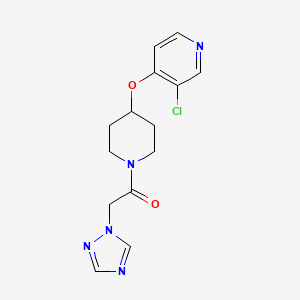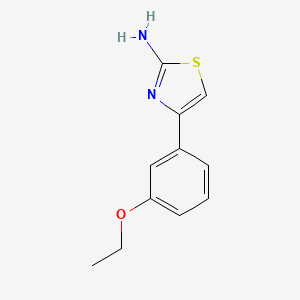
4-(3-Ethoxy-phenyl)-thiazol-2-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Ethoxy-phenyl)-thiazol-2-ylamine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features an ethoxy group attached to a phenyl ring, which is further connected to a thiazole ring with an amine group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
作用機序
Target of Action
The compound 4-(3-Ethoxy-phenyl)-thiazol-2-ylamine primarily targets the Trace Amine-Associated Receptor 1 (TAAR1) and serotonin 5-HT1A receptors . TAAR1 is a G protein-coupled receptor that is involved in modulating neurotransmission in dopamine, norepinephrine, and serotonin neurons. The 5-HT1A receptor is a subtype of the 5-HT receptor that binds to the neurotransmitter serotonin, playing a role in various neurological and physiological processes.
Mode of Action
The compound acts as an agonist at the TAAR1 and serotonin 5-HT1A receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to these receptors, this compound can influence the signaling pathways associated with these receptors, leading to changes in cellular function.
Biochemical Pathways
These pathways play crucial roles in various neurological processes, including mood regulation, cognition, and perception of pain .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with multiple targets. For instance, its agonistic action at TAAR1 and 5-HT1A receptors can modulate neurotransmission in dopamine, norepinephrine, and serotonin neurons . This modulation can lead to changes in various neurological processes, potentially contributing to its therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxy-phenyl)-thiazol-2-ylamine typically involves the reaction of 3-ethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized under acidic conditions to yield the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-(3-Ethoxy-phenyl)-thiazol-2-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学的研究の応用
4-(3-Ethoxy-phenyl)-thiazol-2-ylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
4-(3-Methoxy-phenyl)-thiazol-2-ylamine: Similar structure but with a methoxy group instead of an ethoxy group.
4-(3-Hydroxy-phenyl)-thiazol-2-ylamine: Contains a hydroxy group instead of an ethoxy group.
4-(3-Chloro-phenyl)-thiazol-2-ylamine: Features a chloro group instead of an ethoxy group.
Uniqueness
4-(3-Ethoxy-phenyl)-thiazol-2-ylamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
特性
IUPAC Name |
4-(3-ethoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-14-9-5-3-4-8(6-9)10-7-15-11(12)13-10/h3-7H,2H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBDQXKEOHSFBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-benzyl-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2826062.png)
![2-(methylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2826065.png)
![3,4,5-trimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2826066.png)


![6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride](/img/structure/B2826072.png)
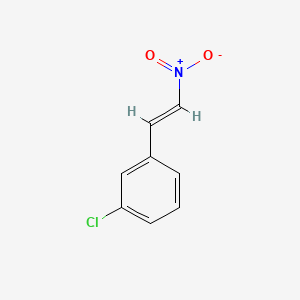
![1,7-diisopentyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2826076.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2826078.png)
![4-(benzenesulfonyl)-5-chloro-N-[(2-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2826081.png)
![Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B2826082.png)
